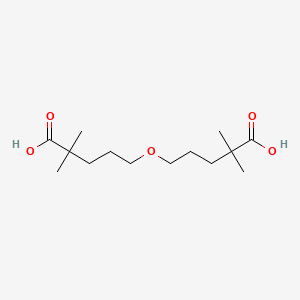![molecular formula C18H18Cl2N2OS2 B12556650 {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol CAS No. 178980-19-3](/img/structure/B12556650.png)
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiophenyl group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- {5-[(3,5-Dichlorophenyl)sulfanyl]-4-propan-2-yl-1-(pyridin-3-ylmethyl)imidazol-2-yl}methanamine
- {5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives}
Uniqueness
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
178980-19-3 |
|---|---|
分子式 |
C18H18Cl2N2OS2 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(thiophen-2-ylmethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C18H18Cl2N2OS2/c1-11(2)17-18(25-15-7-12(19)6-13(20)8-15)22(16(10-23)21-17)9-14-4-3-5-24-14/h3-8,11,23H,9-10H2,1-2H3 |
InChI 键 |
JOOCMCYQUQJELW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)CO)CC2=CC=CS2)SC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
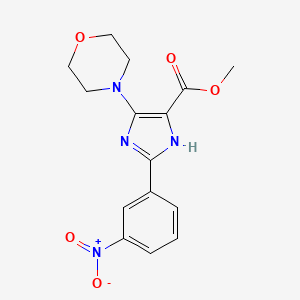
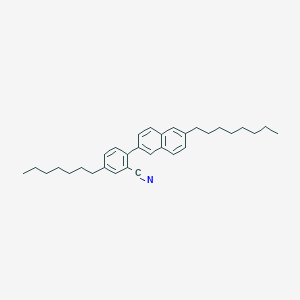
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
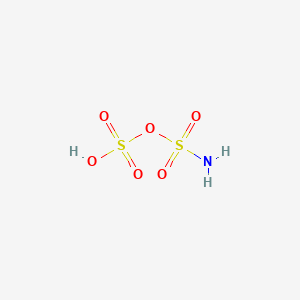
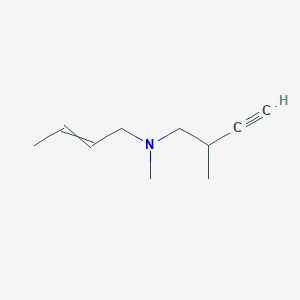
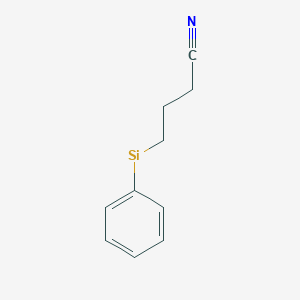
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)

